molecular formula C11H9BrN2O3 B11772055 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11772055
M. Wt: 297.10 g/mol
InChI Key: BBAQOKRFHUCEPU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the [3+2] cycloaddition of alkynes with diazo compounds, often catalyzed by transition metals .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cyclization reactions. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methoxy groups on the pyrazole ring enhances its versatility in various applications .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9BrN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16)

InChI Key

BBAQOKRFHUCEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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